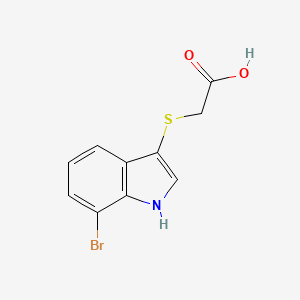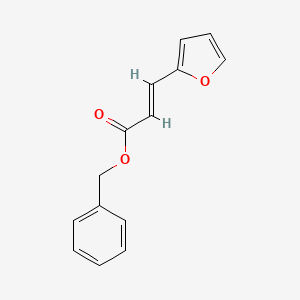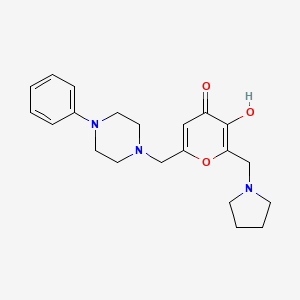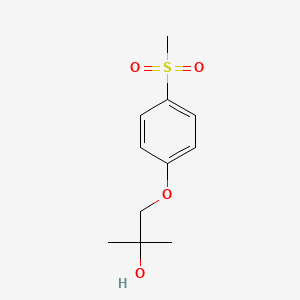
n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine: is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro-substituted phenoxy group, an acetyl group, and a glycine moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine typically involves the following steps:
Formation of 4-Chloro-2-methylphenoxyacetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The resulting 4-chloro-2-methylphenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
Amidation: Finally, the acetyl chloride is reacted with n-methylglycine (sarcosine) in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of phenoxyacetic acid derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of herbicides and plant growth regulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling broad-leaf weeds makes it a valuable component in agricultural formulations.
Mecanismo De Acción
The mechanism of action of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine involves its interaction with specific molecular targets in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of signaling events that result in the disruption of normal cellular processes.
Comparación Con Compuestos Similares
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative with herbicidal properties.
Dicamba: A benzoic acid derivative with similar herbicidal activity.
Uniqueness: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14ClNO4 |
|---|---|
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-8-5-9(13)3-4-10(8)18-7-11(15)14(2)6-12(16)17/h3-5H,6-7H2,1-2H3,(H,16,17) |
Clave InChI |
KPUWAKSDSQNVQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


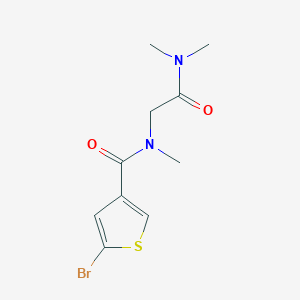
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
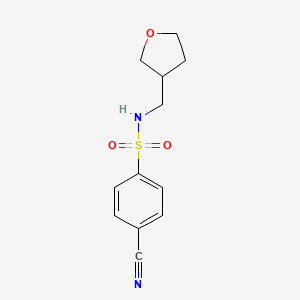

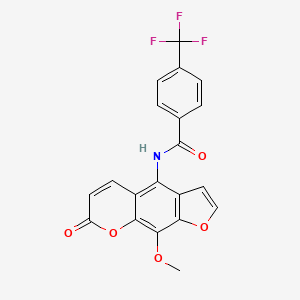
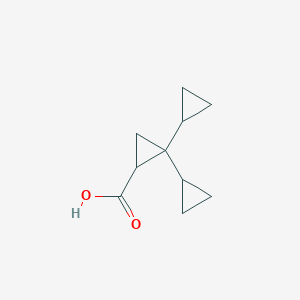
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
